molecular formula C14H10O4 B2806933 2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one CAS No. 904010-27-1

2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one

Cat. No. B2806933
CAS RN: 904010-27-1
M. Wt: 242.23
InChI Key: VTLMXJLHRQKLMG-GHXNOFRVSA-N
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Description

“2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one” is a complex organic compound. It is related to furan compounds, which are five-membered aromatic heterocycles containing one oxygen atom . Furan and its derivatives are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

The synthesis of furan compounds has been a topic of extensive research. One method involves the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . Another approach is based on the regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions .


Chemical Reactions Analysis

Furan compounds are known for their reactivity. They can undergo a variety of chemical reactions, including Diels–Alder reactions . The specific reactions that “2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one” can undergo are not detailed in the search results.

Scientific Research Applications

Safety and Hazards

While the specific safety and hazards of “2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one” are not detailed in the search results, furan compounds can pose health risks. For instance, consumer exposure to furan and methylfurans in food could lead to possible long-term liver damage .

properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-8-5-9(15)6-11-13(8)14(16)12(18-11)7-10-3-2-4-17-10/h2-7,15H,1H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLMXJLHRQKLMG-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CO3)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CO3)/O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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